3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione

PTP-1B inhibitor Type 2 Diabetes Insulin Sensitization

3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione (CAS: 366824-34-2) is a synthetic heterocyclic compound belonging to the cinnamylidene-thiazolidinedione (CTD) class. It functions as an N3-methyl substituted derivative of the core 5-cinnamylidene-2,4-thiazolidinedione scaffold.

Molecular Formula C13H11NO2S
Molecular Weight 245.3
CAS No. 366824-34-2
Cat. No. B3009688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione
CAS366824-34-2
Molecular FormulaC13H11NO2S
Molecular Weight245.3
Structural Identifiers
SMILESCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=O
InChIInChI=1S/C13H11NO2S/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9-
InChIKeyIGXHINBGLNQNOR-PAUBHIBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione: A Research-Grade Thiazolidinedione for PTP-1B and Carboxylesterase Assays


3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione (CAS: 366824-34-2) is a synthetic heterocyclic compound belonging to the cinnamylidene-thiazolidinedione (CTD) class [1]. It functions as an N3-methyl substituted derivative of the core 5-cinnamylidene-2,4-thiazolidinedione scaffold. Documented biological activities include moderate inhibition of protein tyrosine phosphatase-1B (PTP-1B) and differential activity against human carboxylesterases (CE1 and CE2) in liver microsome assays [2]. The compound serves as a key structural analog in structure-activity relationship (SAR) studies aimed at decoupling PTP-1B inhibition from PPARγ agonism, a critical consideration for antidiabetic drug development.

Why N3-Substituted Cinnamylidene-Thiazolidinediones Cannot Be Interchanged Without Quantitative Validation


Generic substitution within the cinnamylidene-thiazolidinedione (CTD) class is scientifically invalid due to the profound impact of the N3 substituent on both target potency and off-target profiles. A head-to-head series evaluated under identical conditions demonstrated that changing the N3 substituent from a simple methyl group (compound 4p) to a methyl benzoic acid moiety (compound 4w) resulted in a PTP-1B IC50 shift from 30.770 µM to 6.522 µM [1]. This single structural change represents a nearly five-fold difference in potency, unrelated to the core cinnamylidene pharmacophore. Furthermore, independent profiling data reveals this compound engages non-PTP-1B targets, namely human carboxylesterases, with differential selectivity (CE2 IC50: 5.70 µM vs. CE1 IC50: 26.3 µM) that may not be replicated by analogs with identical PTP-1B activity [2]. Selecting a specific CTD derivative requires verification of its exact substituent-dependent biological fingerprint, which cannot be inferred from class-level behavior.

Quantitative Differentiation Guide for 3-Methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione (CAS: 366824-34-2)


PTP-1B Inhibitory Potency Relative to Lead Analog 4w (Methyl Benzoate) and Reference Inhibitor Ertiprotafib

In a direct head-to-head comparison, the N3-methyl derivative (compound 4p, the target compound) exhibits moderate PTP-1B inhibitory activity with an IC50 of 30.77 µM. This is in stark contrast to the most potent compound in the same series, 4w (N3-methyl benzoic acid), which achieved an IC50 of 6.52 µM, and the known PTP-1B inhibitor ertiprotafib (IC50 = 1.4 µM), all measured under identical assay conditions [1].

PTP-1B inhibitor Type 2 Diabetes Insulin Sensitization

Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) Selectivity Profile in Human Liver Microsomes

This compound displays a notable selectivity window between the two major human hepatic carboxylesterases. It inhibits CE2 with an IC50 of 5.70 µM, significantly more potently than CE1, which has an IC50 of 26.3 µM, representing a 4.6-fold selectivity for CE2 in the same human liver microsomal assay system [1].

Carboxylesterase Drug Metabolism Prodrug Activation

Decoupled PPARγ Agonism: A Key Safety Differentiator from Glitazones

A core finding of the thiazolidinedione class is that structural modifications can decouple insulin sensitization from PPARγ transactivation. Literature evidence on closely related cinnamic acid-based thiazolidinediones demonstrates that PPARγ activity can be weak or even absent while retaining glucose-lowering efficacy [1]. While exact PPARγ transactivation values for this specific N3-methyl CTD compound are not available, its classification within the N3-alkyl CTD series, which was explicitly designed to avoid the weight gain and edema side effects of PPARγ agonists like pioglitazone [2], provides strong justification for its selection. In vivo, the reference compound pioglitazone caused a noted increase in body weight in diabetic mice, whereas the CTD series's lead compound (4w) showed a marginal increase, suggesting a superior safety profile inherent to the scaffold [2].

PPARγ Antidiabetic Insulin Sensitizer Safety Pharmacology

Validated Research Application Scenarios for 3-Methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione


Baseline Scaffold for PTP-1B Structure-Activity Relationship (SAR) Studies

This compound is optimally deployed as the minimal, unoptimized core scaffold (N3-methyl) in PTP-1B inhibitor SAR libraries. Its moderate IC50 of 30.77 µM directly contrasts with more potent N3-substituted analogs like 4w (6.52 µM), providing a clear activity baseline for quantifying the impact of novel chemical modifications in a controlled, comparable dataset [1].

Selective Chemical Probe for Human Carboxylesterase 2 (CE2) Inhibition

With a 4.6-fold selectivity for CE2 (IC50 = 5.70 µM) over CE1 (IC50 = 26.3 µM) in human liver microsomes, this compound serves as a useful tool for dissecting the roles of these two major esterases in drug metabolism, prodrug activation, and pharmacokinetic (PK) studies where selective inhibition is required [1].

Negative Control for PPARγ Transactivation in Antidiabetic Mechanism-of-Action Studies

Based on strong class-level evidence, this compound is a suitable non-PPARγ agonist control in experiments designed to validate insulin sensitization mechanisms that are independent of direct PPARγ activation. This allows researchers to decouple the insulin-sensitizing efficacy of a test compound from the PPARγ-driven side effects (e.g., adipogenesis, fluid retention) characteristic of glitazones [1].

Reference Standard in Proprietary PIM Kinase Inhibitor Screens

Patent literature indicates the thiazolidinedione scaffold, to which this compound belongs, is relevant for developing PIM-1/-2/-3 kinase inhibitors for oncology applications [1]. This specific N3-methyl, 5-cinnamylidene derivative can be employed as a structurally defined reference standard to benchmark the activity of novel, proprietary chemotypes targeting PIM kinases.

Quote Request

Request a Quote for 3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.